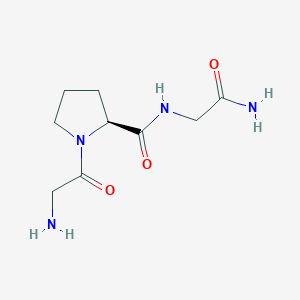

H-Gly-Pro-Gly-NH2

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWLMJFURJYNEX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141497-12-3 | |

| Record name | Glycinamide, glycyl-prolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-Pro-Gly-NH2: Chemical Properties, Structure, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Pro-Gly-NH2, also known as glycyl-prolyl-glycinamide, is a tripeptide that has garnered significant interest in the field of antiviral research. It functions as a prodrug, with its metabolic product demonstrating inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, intended for researchers and professionals in drug development.

Chemical Properties and Structure

This compound is a synthetic peptide composed of three amino acids: glycine, proline, and a C-terminal glycinamide. The presence of the C-terminal amide is a key structural feature.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below for easy reference and comparison.

| Property | This compound (Free Base) | This compound · HCl | Source |

| CAS Number | 141497-12-3 | 141497-12-3 | [1] |

| Molecular Formula | C₉H₁₆N₄O₃ | C₉H₁₆N₄O₃ · HCl | [1] |

| Molecular Weight | 228.25 g/mol | 264.71 g/mol | [1] |

| Predicted pKa | 14.27 ± 0.20 | - | |

| Storage Temperature | -20°C | -20°C | [1] |

Structural Representation

The definitive chemical structure of this compound is crucial for computational modeling and structure-activity relationship studies.

-

SMILES (Simplified Molecular Input Line Entry System): NCC(=O)N1CCCC1C(=O)NCC(=O)N

-

InChI (International Chemical Identifier): InChI=1S/C9H16N4O3/c10-1-5(14)13-4-2-3-6(13)8(16)12-7(11)15/h6H,1-4,10H2,(H2,11,15)(H,12,16)/t6-/m0/s1

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline the methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing peptides of this nature. The following is a representative protocol based on the widely used Fmoc/tBu strategy on a Rink Amide resin, which directly yields the C-terminal amide.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Gly-OH

-

Fmoc-Pro-OH

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Glycinamide):

-

Activate Fmoc-Gly-OH (3-5 equivalents) with HATU or HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Proline):

-

Activate Fmoc-Pro-OH as in step 3.

-

Couple to the resin-bound glycine.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH as in step 3.

-

Couple to the resin-bound proline.

-

Wash the resin with DMF and then with DCM.

-

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to achieve high purity.

Instrumentation and Conditions (Representative):

-

HPLC System: Preparative HPLC system with a gradient pump and UV detector.

-

Column: C18 stationary phase (e.g., 10 µm particle size, 300 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a typical starting point for a peptide of this nature. The exact gradient should be optimized based on analytical runs.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Flow Rate: Dependent on the column dimensions.

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

The antiviral activity of this compound and its metabolites can be assessed by measuring the inhibition of HIV-1 replication in a cell-based assay. A common method is to quantify the amount of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

HIV-1 permissive cell line (e.g., MT-2, PM1, or peripheral blood mononuclear cells).

-

HIV-1 viral stock.

-

This compound and its potential metabolites.

-

Commercial HIV-1 p24 antigen ELISA kit.

-

Cell culture medium and supplements.

Procedure:

-

Cell Seeding: Seed the HIV-1 permissive cells in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or its metabolites) for a predetermined period.

-

Viral Infection: Infect the treated cells with a known amount of HIV-1.

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

p24 ELISA:

-

Lyse the virus in the supernatant samples using the provided lysis buffer to release the p24 antigen.

-

Perform the p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves incubating the samples in wells coated with anti-p24 antibodies, followed by the addition of a secondary enzyme-linked anti-p24 antibody and a chromogenic substrate.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of p24 in each sample using a standard curve. Determine the 50% effective concentration (EC₅₀) of the compounds by plotting the percentage of viral inhibition against the compound concentration.

Mechanism of Antiviral Action

This compound itself is not the active antiviral agent but rather a prodrug.[2][3] Its mechanism of action involves enzymatic activation and subsequent interference with a critical step in the HIV-1 life cycle.

Prodrug Activation

The activation of this compound is initiated by the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26. This cell surface protease cleaves the N-terminal Gly-Pro dipeptide, releasing the active metabolite, which has been identified as glycine-amide or a related species like α-hydroxyglycineamide.[1][4]

Inhibition of HIV-1 Capsid Formation

The active metabolite of this compound exerts its antiviral effect by interfering with the proper formation of the HIV-1 capsid.[2][3] The viral capsid is a conical protein shell that encloses the viral RNA genome and essential enzymes. The correct assembly and subsequent disassembly (uncoating) of the capsid are crucial for successful viral replication. By disrupting capsid formation, the resulting virions are non-infectious. Electron microscopy studies of HIV-1 produced in the presence of this compound or its active metabolite show disorganized and aberrant core structures.[3]

Caption: Prodrug activation and mechanism of action of this compound.

Experimental and Logical Workflow

The development and characterization of an antiviral peptide prodrug like this compound follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical experimental workflow for the study of this compound.

Conclusion

This compound represents a promising lead in the development of novel anti-HIV therapeutics that target the viral capsid. Its mode of action as a prodrug, activated by a host cell enzyme to interfere with a critical step in viral morphogenesis, offers a distinct mechanism compared to many existing antiretroviral agents. Further research into optimizing its pharmacokinetic properties and a deeper understanding of the molecular interactions of its active metabolite with the HIV-1 capsid protein will be crucial for its potential clinical development. This guide provides a foundational resource for researchers to build upon in their efforts to combat HIV-1.

References

Gly-Pro-Gly-NH2: A Prodrug Approach to Antiretroviral Therapy

An In-depth Technical Guide on the Function and Biological Activity of the Tripeptide Gly-Pro-Gly-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Pro-Gly-NH2, also known as GPG-amide, has emerged as a noteworthy candidate in the field of antiretroviral research. Functioning as a prodrug, its biological activity is primarily mediated through its active metabolite, glycinamide. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of Gly-Pro-Gly-NH2, with a focus on its potential as an anti-HIV agent. The document consolidates available data on its metabolism, transport, and the antiviral properties of its active form, offering valuable insights for researchers and professionals in drug development.

Introduction

Gly-Pro-Gly-NH2 is a synthetic tripeptide amide that has demonstrated potential as an antiretroviral agent. Its unique mechanism of action, which involves its conversion to an active metabolite, sets it apart from many existing antiretroviral drugs. The glycine-proline-glycine motif is of particular interest as it is found in the C-terminal region of the HIV capsid protein p24, suggesting a potential target for therapeutic intervention[1]. This guide will delve into the specifics of Gly-Pro-Gly-NH2's function, from its synthesis to its ultimate biological effect.

Synthesis of Gly-Pro-Gly-NH2

The synthesis of Gly-Pro-Gly-NH2 is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides of a defined sequence.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

A representative protocol for the synthesis of Gly-Pro-Gly-NH2 using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin is outlined below. This method yields a C-terminally amidated peptide upon cleavage from the resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Gly-OH

-

Fmoc-Pro-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activation base (e.g., DIPEA)

-

Fmoc deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.

-

First Amino Acid Coupling (Gly): The first amino acid, Fmoc-Gly-OH, is activated using a coupling reagent (e.g., HBTU/HOBt) and an activation base (e.g., DIPEA) and then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc group from the newly added glycine is removed.

-

Second Amino Acid Coupling (Pro): Fmoc-Pro-OH is activated and coupled to the growing peptide chain.

-

Washing and Deprotection: The resin is washed, and the Fmoc group is removed.

-

Third Amino Acid Coupling (Gly): The final amino acid, Fmoc-Gly-OH, is coupled to the peptide chain.

-

Final Deprotection and Washing: The terminal Fmoc group is removed, and the resin is washed extensively.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Workflow for Solid-Phase Peptide Synthesis of Gly-Pro-Gly-NH2

Biological Activity and Mechanism of Action

The primary biological activity of Gly-Pro-Gly-NH2 is its function as a prodrug with antiretroviral properties against the Human Immunodeficiency Virus (HIV)[1][2].

Prodrug Activation

Gly-Pro-Gly-NH2 is not the active antiviral agent itself. Upon administration, it is metabolized by the enzyme dipeptidyl peptidase IV (CD26)[1]. This enzyme cleaves the peptide bond between the proline and the second glycine residue, releasing two products: the dipeptide glycyl-proline (Gly-Pro) and the active metabolite, glycinamide[1][2].

Signaling Pathway of Gly-Pro-Gly-NH2 Activation

References

- 1. An In Vitro Rapid-Turnover Assay for Human Immunodeficiency Virus Type 1 Replication Selects for Cell-to-Cell Spread of Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

The GPG-NH2 Tripeptide: A Cornerstone Model for Unraveling Peptide Structure and Hydration

Whitepaper | November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Prolyl-Glycinamide (GPG-NH2) has emerged not as a classical signaling molecule but as a pivotal tool in the realm of structural biology and biochemistry. Its discovery as an ideal model system has provided profound insights into one of the most common and crucial secondary structures in proteins: the β-turn. This technical guide delineates the synthesis, conformational dynamics, and experimental characterization of GPG-NH2, highlighting its significance in understanding peptide folding, hydration, and interactions with denaturants and bioprotectants.

Discovery and Significance: A Model System for β-Turn Nucleation

The GPG-NH2 tripeptide, a simple sequence of Glycine-Proline-Glycine with a C-terminal amide cap, was identified as a valuable model system due to the high propensity of Gly-Pro sequences to form β-turns.[1][2] β-turns are essential structural motifs that redirect the polypeptide chain, critical for the formation of compact globular protein structures and often involved in molecular recognition sites.[3][4] The significance of GPG-NH2 lies in its ability to isolate and stabilize this turn, allowing for detailed biophysical characterization in solution.

Studies have demonstrated that GPG-NH2 exists in solution as a mixture of two conformers due to the isomerization of the Gly1-Pro2 peptide bond: a major trans form and a minor cis form.[5][6][7] This equilibrium is crucial as the trans conformation is predisposed to forming a β-turn, making GPG-NH2 an excellent substrate for studying the initial events in peptide folding.

Structural Characteristics and Conformational Dynamics

The defining structural feature of GPG-NH2 is its capacity to form a β-turn, a structure stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (Gly1) and the amide proton of the residue three positions away (in this case, the C-terminal Glycinamide). The central proline residue, with its constrained cyclic side chain, naturally adopts backbone dihedral angles conducive to turn formation.

Cis-Trans Isomerization

The peptide bond preceding a proline residue can adopt both cis and trans conformations, with the trans form generally being more stable. In aqueous solutions of GPG-NH2, this equilibrium has been quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Value | Experimental Method | Reference |

| trans:cis Ratio | ~85:15 | 1H NMR Spectroscopy | [5][6] |

This conformational heterogeneity is a key aspect of its behavior in solution and influences its interaction with the surrounding solvent molecules.

Water-Mediated β-Turn Formation

A critical finding from studies on GPG-NH2 is the essential role of water in nucleating the β-turn. Neutron diffraction and NMR studies have revealed that a water molecule can mediate the hydrogen bond between the ends of the tripeptide in the trans conformer, effectively initiating the folding process.[8] This water-mediated interaction is considered a crucial first step before the formation of a direct, intramolecular hydrogen bond.

Below is a diagram illustrating the nucleation of a β-turn in GPG-NH2, highlighting both the direct and water-mediated hydrogen bonds.

Key Experimental Protocols

The structural elucidation of GPG-NH2 in solution has been primarily accomplished through a combination of NMR spectroscopy and neutron diffraction with isotopic substitution (NDIS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the solution conformation, including the cis/trans isomer ratio and to identify protons involved in hydrogen bonding.

-

Methodology:

-

Sample Preparation: GPG-NH2 is dissolved in a suitable solvent, typically H₂O/D₂O mixtures or pure D₂O, to a concentration suitable for NMR analysis.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons. The amide region is particularly important, where distinct peaks for the cis and trans conformers can be resolved.[5]

-

2D NMR (HSQC, NOESY): Two-dimensional experiments like ¹H-¹³C HSQC are used to assign proton and carbon signals.[5] NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to detect through-space proximities between protons, providing crucial distance constraints for structure calculation and confirming the turn conformation.

-

Data Analysis: The ratio of cis to trans isomers is calculated by integrating the corresponding well-resolved peaks in the ¹H spectrum. NOE cross-peaks are used to confirm the close proximity of the Gly1 and Gly-NH2 residues in the turn structure.

-

Neutron Diffraction with Isotopic Substitution (NDIS)

-

Objective: To obtain high-resolution, atomic-scale information about the peptide's structure and its hydration shell in solution.

-

Methodology:

-

Isotopic Labeling: Multiple samples of GPG-NH2 are prepared where specific hydrogen atoms are replaced with deuterium (isotopic substitution). This is crucial because hydrogen and deuterium scatter neutrons differently, allowing for the isolation of specific atom-pair correlations.

-

Data Acquisition: The samples are placed in a neutron diffractometer, and scattering data are collected.[9][10][11][12][13]

-

Data Analysis (Empirical Potential Structure Refinement - EPSR): The diffraction data from the various isotopically labeled samples are combined and used to constrain a computer simulation (EPSR). This generates a three-dimensional model of the peptide and surrounding solvent molecules that is consistent with the experimental data, revealing the precise arrangement of water molecules in the hydration shell.[2]

-

The workflow for these complementary techniques is illustrated below.

Interactions with Solutes: Probing Stability and Denaturation

GPG-NH2 has been instrumental in studying how co-solutes affect peptide structure at a molecular level.

Interaction with Urea

Urea is a widely used denaturant. Neutron diffraction studies of GPG-NH2 in urea solutions have provided direct experimental evidence for the mechanism of denaturation. These studies show that urea molecules preferentially interact with the polar and charged portions of the peptide, displacing water molecules from the hydration shell.[2][14][15] Specifically, urea shows a strong affinity for the peptide's nitrogen groups.[1] This direct interaction is thought to weaken the peptide backbone structure, ultimately leading to unfolding.[14][15]

| Interaction Site | Preferred Solute | Experimental Method | Reference |

| Peptide Nitrogen Groups | Urea | Neutron Diffraction | [1][2] |

| Peptide Carbonyl Groups | Water/Urea (distinct positions) | Neutron Diffraction | [14][15] |

Interaction with Trehalose

Trehalose is a disaccharide known for its bioprotective properties, helping to stabilize biological structures in harsh conditions like dehydration.[16][17][18] When GPG-NH2 is studied in a ternary solution with water and trehalose, neutron diffraction experiments show that trehalose does not directly interact with the peptide via hydrogen bonds.[8] Instead, it confines water molecules close to the β-turn structure, effectively preserving the local hydration environment that is crucial for maintaining the turn.[8] This supports the "water entrapment" or "containment" mechanism of trehalose's protective action.

Conclusion

The Gly-Pro-Gly-NH2 tripeptide, while simple in its composition, has proven to be a remarkably powerful model system. Its discovery and subsequent characterization have provided fundamental insights into the nucleation of β-turns, the critical role of water in peptide folding, and the molecular mechanisms of denaturation and biopreservation. The detailed experimental protocols and quantitative data derived from studies on GPG-NH2 continue to serve as benchmarks for computational models and contribute significantly to our foundational understanding of protein structure and stability, which is indispensable for rational drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Twists or turns: stabilising alpha vs. beta turns in tetrapeptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Neutron diffraction analysis of Pseudomonas aeruginosa peptidyl-tRNA hydrolase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. old.bnc.hu [old.bnc.hu]

- 13. Advancing neutron diffraction for accurate structural measurement of light elements at megabar pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atomic scale insights into urea–peptide interactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Trehalose-protein interaction in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interactions of Sucrose and Trehalose with Lysozyme in Different Media: A Perspective from Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-Pro-Gly-NH2: A Technical Guide on its Potential as an Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Pro-Gly-NH2, also referred to as GPG-amide, has emerged as a promising candidate in the field of antiviral research. Initially identified through screening of short peptides with sequence homology to the V3 loop of the HIV-1 envelope glycoprotein gp120, GPG-amide has demonstrated significant inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1).[1] Its novelty lies in a unique mode of action that distinguishes it from conventional antiretroviral therapies, targeting viral morphogenesis rather than enzymatic processes like reverse transcription or protease activity.[1][2] This technical guide provides an in-depth overview of the antiviral properties of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: A Prodrug Approach

This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body into an active compound.[3][4] The activation and subsequent antiviral effect involve several key steps:

-

Enzymatic Cleavage: Upon encountering the intestinal epithelium or target cells, the GPG-amide is cleaved by the cell-surface enzyme CD26, also known as dipeptidyl peptidase IV (DPP-IV).[3]

-

Activation: This enzymatic action releases the dipeptide Glycyl-proline and, crucially, the active metabolite, glycinamide (G-NH2) .[3][4]

-

Antiviral Effect: The active glycinamide metabolite is responsible for the observed antiretroviral effect.[4] It interferes with the late stages of the viral replication cycle.

-

Capsid Disruption: Electron microscopy studies have revealed that in the presence of GPG-amide or glycinamide, HIV-1 particles exhibit defective core structures.[2][4][5] This indicates that the active metabolite disrupts the proper formation and assembly of the viral capsid, a critical component for viral maturation and infectivity.[2][5]

This mechanism represents a novel target for anti-HIV therapy, with the potential to be effective against viral strains that have developed resistance to existing drug classes.[1][6]

Caption: Prodrug activation and mechanism of action.

Quantitative Data: Antiviral Efficacy

This compound and its active metabolite, glycinamide, have demonstrated potent activity against a range of HIV-1 and HIV-2 strains. The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various in vitro studies.

Table 1: Antiviral Activity of this compound (GPG-amide)

| Virus Strain/Isolate | Cell Line | EC50 / IC50 (µM) | Reference |

|---|---|---|---|

| HIV-1 IIIB | HUT78 | 35 | [5] |

| HIV-2 ROD | HUT78 | 30 | [5] |

| HIV-1 SF-2 | HUT78 | 5 - 100 (dose-dependent activity) | [5] |

| Laboratory Strains | - | 2.7 - 37 | [6] |

| 47 Clinical Isolates | - | 2.7 - 37 | [6] |

| HIV-1 IIIB | H9 | 11 | [2] |

| 7 Clinical Isolates | - | 2.7 - 25 |[2] |

Table 2: Antiviral Activity of Glycinamide (G-NH2, Active Metabolite)

| Virus Strain/Isolate | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| HIV-1 (General) | - | 3 - 41 | [4] |

| HIV-1 IIIB | H9 | 3.2 | [2] |

| 7 Clinical Isolates | - | 14 - 41 |[2] |

Notably, GPG-amide is effective against clinical isolates, including those resistant to other antiretroviral drugs.[1][6] Furthermore, it has been shown to have an additive antiviral effect when used in combination with the reverse transcriptase inhibitor zidovudine and the protease inhibitor ritonavir.[6][7]

Experimental Protocols

The antiviral properties and mechanism of action of this compound were determined using established virological and cell biology techniques.

Protocol 1: In Vitro Antiviral Activity Assay

This protocol outlines the general steps to determine the IC50 or EC50 of the compound against HIV-1.

-

Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., HUT78, H9) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., cell culture medium) to create a stock solution, which is then serially diluted to a range of test concentrations.

-

Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate.

-

Treatment: Immediately following infection, the serially diluted compound is added to the cell cultures. Control cultures include infected-untreated cells (positive control) and uninfected-untreated cells (negative control).

-

Incubation: The cultures are incubated for a period that allows for several rounds of viral replication (typically 5-7 days).

-

Quantification of Viral Replication: The supernatant from each culture is collected and assayed for the presence of the HIV-1 p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA). The amount of p24 antigen is directly proportional to the amount of viral replication.

-

Data Analysis: The p24 concentration is plotted against the compound concentration. The IC50/EC50 value—the concentration at which viral replication is inhibited by 50%—is calculated using regression analysis.

Caption: General workflow for determining antiviral efficacy.

Protocol 2: Transmission Electron Microscopy (TEM) for Morphological Analysis

This protocol is used to visualize the effect of the compound on viral particle morphology.

-

Cell Culture and Infection: Chronically infected cells (e.g., ACH-2) or acutely infected HUT78 cells are used.

-

Treatment: The infected cells are cultured in the presence of an inhibitory concentration (e.g., 100 µM) of this compound or glycinamide for 24-48 hours.[5]

-

Cell Fixation: Cells are harvested and fixed, typically with a solution of glutaraldehyde in a cacodylate buffer, to preserve cellular and viral structures.

-

Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, followed by staining with uranyl acetate to enhance contrast.

-

Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol and embedded in an epoxy resin.

-

Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (60-80 nm) using an ultramicrotome.

-

Imaging: The sections are placed on copper grids and examined with a transmission electron microscope to observe the ultrastructure of the budding and released virus particles, with specific attention to the morphology of the viral core.

Pharmacokinetics and Intestinal Transport

Studies using Caco-2 cell monolayers, a standard model for the human intestinal epithelium, have shed light on the oral bioavailability of GPG-amide.[3]

-

When GPG-amide is introduced to the apical (lumen-facing) side of the Caco-2 cells, it is rapidly degraded by the brush-border enzyme CD26.[3]

-

This process releases glycinamide, which is then transported across the cell monolayer.[3]

-

The transported glycinamide retains its full antiretroviral activity in the basolateral (blood-facing) chamber.[3]

This demonstrates that GPG-amide can act as an effective oral prodrug, being converted into its active form during intestinal absorption.[3]

Caption: Model of GPG-amide metabolism during intestinal transport.

Resistance Profile

A significant advantage of this compound is its favorable resistance profile. In vitro studies involving serial passage of HIV-infected cells in the presence of the compound have shown no selection of resistant viral mutants.[4][7] This suggests a high genetic barrier to resistance, likely due to its unique mechanism of targeting a structural component (capsid assembly) rather than a viral enzyme, which can more readily mutate.

Conclusion

This compound represents a novel class of antiviral agent with a distinct mechanism of action against HIV. Its function as an orally administered prodrug, which is converted to the active metabolite glycinamide, makes it a strategically designed therapeutic candidate. The active compound targets the crucial process of viral capsid formation, leading to non-infectious virions. Supported by quantitative data demonstrating its potency against diverse HIV strains and a high barrier to resistance, this compound and its derivatives warrant further investigation and development as a potential new tool in the management of HIV infection.

References

- 1. Item - Effect of the tri-peptide glycyl-prolyl-glycine amide on HIV-1 replication - Karolinska Institutet - Figshare [openarchive.ki.se]

- 2. Glycine-Amide Is an Active Metabolite of the Antiretroviral Tripeptide Glycyl-Prolyl-Glycine-Amide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Active Antiviral Tripeptide Glycyl-Prolyl-Glycinamide Is Activated by CD26 (Dipeptidyl Peptidase IV) before Transport across the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine-amide is an active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycine-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The nontoxic tripeptide glycyl-prolyl-glycine amide inhibits the replication of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-HongTide Biotechnology [hongtide.com]

Role of Gly-Pro-Gly sequence in collagen structure

An In-depth Technical Guide on the Core Role of the Gly-Pro-Gly Sequence in Collagen Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, is defined by its unique triple-helical structure, a conformation made possible by a repeating Gly-X-Y amino acid sequence. While the Gly-Pro-Hyp triplet is most renowned for conferring high thermal stability, interruptions in this canonical repeat play crucial roles in modulating the structure and function of collagen molecules. This technical guide provides a detailed examination of the Gly-Pro-Gly sequence, an interruption found in non-fibrillar collagens. We will explore its profound impact on the local conformation of the triple helix, introducing flexibility without compromising the overall molecular integrity. This document synthesizes crystallographic and spectroscopic data, details the experimental protocols used for their study, and presents key quantitative findings in a structured format to illuminate the structural and biological significance of these interruptions.

Introduction to Collagen Structure

The foundational structure of all collagen types is the triple helix, where three parallel polypeptide chains, known as alpha-chains, coil around a common axis.[1] Each alpha-chain adopts a left-handed, polyproline II-type helical conformation.[1] The assembly of these three chains into a right-handed superhelix is dictated by the repeating amino acid triplet, Gly-X-Y.[2]

Glycine (Gly), the smallest amino acid, is required at every third position. Its minimal side chain (a single hydrogen atom) is the only one that can be accommodated in the crowded interior of the triple helix, allowing for the necessary close packing of the three chains.[3] The X and Y positions are frequently occupied by proline (Pro) and 4-hydroxyproline (Hyp), respectively.[1] These imino acids impose steric restrictions that stabilize the helical conformation of the individual chains, thereby reducing the entropic cost of folding into a triple helix.[1][2] The Gly-Pro-Hyp triplet is the most common sequence in collagen and is a major contributor to the thermal stability of the triple helix.[1]

While this repeating pattern is the hallmark of fibrillar collagens (e.g., types I, II, III), non-fibrillar collagens often feature interruptions in the Gly-X-Y sequence.[4][5] These interruptions, such as the Gly-Pro-Gly sequence, are not defects but rather critical structural elements that impart specific biological functions.

The Gly-Pro-Gly Sequence as a Structural Modulator

The introduction of a Gly-Pro-Gly sequence into the canonical Gly-X-Y repeat creates a localized point of structural perturbation. High-resolution crystal structures of collagen model peptides containing a central Gly-Pro-Gly interruption have provided definitive insights into its conformational effects.[4]

A key study utilized a model peptide with the sequence (Pro-Hyp-Gly)4-Pro-Gly -(Pro-Hyp-Gly)5 to elucidate these effects. The crystal structure revealed that the peptide maintains a rod-like triple helix without any significant bend or kink.[4][5] However, the central zone containing the Gly-Pro-Gly interruption shows significant, though highly localized, deviations from the standard triple-helical structure:

-

Hydrogen Bonding: The canonical interchain hydrogen bonding pattern (Gly NH···O=C of the X-position residue) is disrupted at the interruption site.[4][5]

-

Torsion Angles: The backbone dihedral angles of the residues within and immediately surrounding the Gly-Pro-Gly sequence deviate from the typical polyproline II conformation.[5]

-

Helical Parameters: Local helical and superhelical parameters are altered in the interruption zone.[4]

Crucially, these structural deviations are contained locally, and the standard triple-helical conformation is fully regained within one to two residues on either side of the interruption.[4][5] This creates a region of considerable plasticity and flexibility embedded within two rigid, ordered triple-helical segments.[4] This inherent flexibility is believed to be essential for the function of non-fibrillar collagens, creating sites for molecular recognition and interaction with other matrix components or cell surface receptors.[4][5]

Figure 1: Impact of Gly-Pro-Gly Interruption on Helix Properties.

Quantitative Analysis of Structural Stability

The stability of the collagen triple helix is commonly quantified by its melting temperature (Tm), the temperature at which 50% of the helix is denatured. Various biophysical techniques are employed to measure Tm and other thermodynamic parameters, providing a quantitative understanding of how sequence variations affect stability.

| Peptide Sequence | Length (residues) | Tm (°C) | Technique | Reference |

| (Gly-Pro-Hyp)6 | 18 | 10 | CD Spectroscopy | [6] |

| (Gly-Pro-Hyp)10 | 30 | 68 | CD Spectroscopy | [6] |

| (Gly-Pro-Pro)10 | 30 | 27 | CD Spectroscopy | [6] |

| Ac(GPO)3-GPR-(GPO)4-GGNH2 | 26 | 39.1 | CD Spectroscopy | [7] |

| Ac(GPO)3-GPO-(GPO)4-GGNH2 | 26 | 39.1 | CD Spectroscopy | [7] |

Table 1: Thermal Stability of Collagen Mimetic Peptides. Tm values are highly dependent on sequence and length. The hydroxylation of proline in the Y-position (Hyp) dramatically increases stability compared to Pro. The Gly-Pro-Arg (GPR) triplet shows a stabilizing effect comparable to Gly-Pro-Hyp (GPO) in a host-guest system.[7]

| Parameter | Value | Significance | Reference |

| ΔG per H-bond | -1.4 to -2.0 kcal/mol | Quantifies the contribution of each interstrand hydrogen bond to the overall stability of the triple helix. | [8] |

| Crystal Resolution | 1.45 - 1.9 Å | High-resolution structures of model peptides like (Gly-Pro-Hyp)9 and (Pro-Pro-Gly)10 provide precise atomic coordinates for analysis. | [9] |

| Helical Symmetry | ~7/2 model | Crystal structures of model peptides suggest a 7/2 helical symmetry (7 triplets per 2 turns), refining earlier models. | [9][10] |

Table 2: Key Biophysical and Thermodynamic Parameters. These values underpin our quantitative understanding of the forces stabilizing the collagen triple helix.

Experimental Protocols

The characterization of collagen model peptides relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for producing chemically defined collagen mimetic peptides.[11]

-

Resin Preparation: An appropriate resin (e.g., Rink Amide) is selected and swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The reaction proceeds for 1-2 hours.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification and Verification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.

X-ray Crystallography

This technique provides atomic-resolution three-dimensional structures.[10][12]

-

Crystallization: Purified peptide is dissolved at high concentration (10-20 mg/mL) in a buffer. Crystals are grown using the hanging drop vapor diffusion method, where a drop of the peptide solution mixed with a precipitant solution is equilibrated against a larger reservoir of the precipitant.[10]

-

Data Collection: A suitable single crystal is cryo-protected and mounted in a cryo-stream (100 K). X-ray diffraction data are collected using a synchrotron or rotating anode X-ray source.[12]

-

Structure Solution and Refinement: The diffraction data are processed to determine space group and unit cell dimensions. The structure is solved using molecular replacement or direct methods. The resulting atomic model is refined against the experimental data to achieve the best fit, validated by R-factors and Ramachandran plot analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample upon heating or cooling, allowing for the precise determination of Tm.[13][14]

-

Sample Preparation: The purified peptide is dissolved in a buffer (e.g., phosphate-buffered saline) to a known concentration (e.g., 1-10 mg/mL).

-

Data Acquisition: The peptide solution and a matching buffer reference are loaded into the DSC cells. The samples are heated at a constant rate (e.g., 0.1 to 1.0 °C/min) over a temperature range that encompasses the helix-to-coil transition.[13]

-

Data Analysis: The differential power required to heat the sample versus the reference is plotted against temperature. The Tm is identified as the peak of the endothermic transition, representing the unfolding of the triple helix. The enthalpy of denaturation (ΔH) is calculated from the area under the peak.

References

- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen helix - Wikipedia [en.wikipedia.org]

- 3. Collagen - Wikipedia [en.wikipedia.org]

- 4. Conformational effects of Gly-X-Gly interruptions in the collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insertion of Pro-Hyp-Gly provides 2 kcal mol−1 stability but attenuates the specific assembly of ABC heterotrimeric collagen triple helices - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure analysis of collagen model peptide (Pro-pro-Gly)10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR and x-ray studies of collagen model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies of the collagen-like peptide (Pro-Pro-Gly)(10) confirm that the shape and position of the type I collagen denaturation endotherm is governed by the rate of helix unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Tripeptide H-Gly-Pro-Gly-NH2: A Potential Neuroprotective Agent in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the neuroprotective effects of the tripeptide H-Gly-Pro-Gly-NH2 is currently limited in publicly available scientific literature. This guide extrapolates potential mechanisms and experimental approaches based on the well-documented neuroprotective properties of structurally related glyproline peptides, such as Pro-Gly-Pro (PGP) and Gly-Pro-Glu (GPE). All data and proposed methodologies are derived from studies on these related compounds and should be considered as a theoretical framework for investigating this compound.

Introduction to Glyproline Peptides and their Neuroprotective Potential

Glyproline peptides, characterized by the presence of glycine and proline residues, are a class of small, naturally occurring or synthetic peptides that have garnered significant interest in neuroscience for their potential therapeutic applications. These peptides are often fragments of larger proteins, such as collagen and insulin-like growth factor-1 (IGF-1), and have been shown to exert a range of biological activities, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter systems. Their small size and potential for oral bioavailability make them attractive candidates for drug development targeting neurological disorders.

The tripeptide this compound belongs to this family of glyproline peptides. While specific research on this molecule is scarce, its structural similarity to other neuroactive glyprolines suggests it may share similar biological functions. This guide will explore the potential of this compound in neuroscience and neuroprotection by examining the established roles of its close analogs.

Postulated Mechanisms of Neuroprotection for this compound

Based on the known mechanisms of related glyproline peptides, this compound may exert neuroprotective effects through several pathways:

-

Modulation of Inflammatory Responses: Chronic inflammation is a key contributor to neuronal damage in many neurodegenerative diseases. The related peptide Pro-Gly-Pro (PGP) has been shown to modulate inflammatory responses. It is plausible that this compound could similarly influence inflammatory cascades in the central nervous system (CNS), potentially by reducing the production of pro-inflammatory cytokines and promoting a more neuroprotective microglial phenotype.

-

Regulation of Neurotransmitter Systems: Glyproline peptides can influence the release and activity of various neurotransmitters. For instance, Gly-Pro-Glu (GPE) potentiates the potassium-evoked release of acetylcholine and dopamine. Given its structure, this compound might also modulate cholinergic, dopaminergic, or other neurotransmitter systems, which could be beneficial in conditions where these systems are compromised.

-

Interaction with Glutamate Receptors: Excitotoxicity, primarily mediated by overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway of neuronal death in acute and chronic neurological disorders. GPE has been shown to bind to the NMDA receptor, suggesting a potential mechanism for mitigating excitotoxic damage. This compound may also interact with glutamate receptors, thereby protecting neurons from excitotoxic insults.

-

Trophic Factor-like Activity: Some glyproline peptides can activate signaling pathways associated with cell survival and proliferation, similar to neurotrophic factors. GPE, for example, has been shown to activate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) pathways. It is conceivable that this compound could trigger similar pro-survival signaling cascades in neuronal cells.

Quantitative Data from Related Glyproline Peptides

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize key findings from studies on PGP and GPE.

Table 1: Neuroprotective Effects of Pro-Gly-Pro (PGP) in In Vitro Models

| Experimental Model | Outcome Measure | PGP Concentration | Observed Effect |

| Primary cortical neurons subjected to oxygen-glucose deprivation (OGD) | Neuronal viability | 10 µM | Increased cell survival by ~30% |

| Microglial cells stimulated with lipopolysaccharide (LPS) | Nitric oxide (NO) production | 100 µM | Reduced NO production by ~40% |

| Organotypic hippocampal slice cultures exposed to amyloid-beta (Aβ) | Neuronal cell death | 50 µM | Decreased neuronal loss in the CA1 region by ~25% |

Table 2: Neuroprotective Effects of Gly-Pro-Glu (GPE) in In Vitro and In Vivo Models

| Experimental Model | Outcome Measure | GPE Concentration/Dose | Observed Effect |

| Rat cortical neurons exposed to NMDA | Neuronal viability | 1 µM | Increased cell survival by ~50% |

| In vivo rat model of Parkinson's disease (6-OHDA lesion) | Dopaminergic neuron survival | 10 mg/kg, i.p. | Increased survival of tyrosine hydroxylase-positive neurons by ~35% |

| In vivo rat model of stroke (MCAO) | Infarct volume | 5 mg/kg, i.v. | Reduced infarct volume by ~40% |

Experimental Protocols for Investigating the Neuroprotective Effects of this compound

The following are detailed methodologies for key experiments that could be adapted to investigate the neuroprotective properties of this compound.

In Vitro Neuroprotection Assay against Excitotoxicity

Objective: To determine if this compound can protect primary cortical neurons from NMDA-induced excitotoxicity.

Methodology:

-

Primary Cortical Neuron Culture:

-

Isolate cortical neurons from E18 rat embryos.

-

Plate dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.

-

-

Treatment:

-

Pre-treat cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

-

Induce excitotoxicity by exposing neurons to 100 µM NMDA and 10 µM glycine for 15 minutes in a magnesium-free buffer.

-

Wash out the NMDA/glycine solution and replace it with the original culture medium containing the respective concentrations of this compound.

-

-

Assessment of Neuronal Viability (24 hours post-insult):

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

-

In Vivo Assessment in a Model of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).

Methodology:

-

Animal Model:

-

Use adult male Sprague-Dawley rats (250-300g).

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for 90 minutes using the intraluminal filament method.

-

Confirm occlusion and reperfusion using laser Doppler flowmetry.

-

-

Drug Administration:

-

Administer this compound or vehicle (saline) intravenously (i.v.) at the time of reperfusion.

-

Test a range of doses (e.g., 1, 5, 10 mg/kg).

-

-

Outcome Measures (48 hours post-tMCAO):

-

Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: Sacrifice animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct volume using image analysis software.

-

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a postulated signaling pathway for this compound and a typical experimental workflow for its evaluation.

Caption: Postulated neuroprotective signaling pathway of this compound.

Caption: Experimental workflow for evaluating this compound neuroprotection.

Proposed Synthesis Protocol for this compound

The synthesis of this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Gly-OH):

-

Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the coupling solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Fmoc-Pro-OH):

-

Couple Fmoc-Pro-OH using the same procedure as in step 3.

-

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Fmoc-Gly-OH):

-

Couple the final Fmoc-Gly-OH as described in step 3.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Future Directions and Conclusion

While direct evidence is currently lacking, the structural similarity of this compound to neuroprotective glyproline peptides like PGP and GPE provides a strong rationale for its investigation as a potential therapeutic agent for neurological disorders. The experimental protocols and theoretical framework presented in this guide offer a comprehensive starting point for researchers to explore the neuroprotective properties of this novel tripeptide. Future studies should focus on its synthesis, in vitro and in vivo efficacy, and elucidation of its precise molecular mechanisms of action. Such research will be crucial in determining the translational potential of this compound for the treatment of neurodegenerative diseases and acute brain injuries.

An In-depth Technical Guide to the Potential Therapeutic Applications of Glycine-Proline Containing Tripeptides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the potential therapeutic applications of tripeptides containing glycine and proline residues. Due to the limited availability of specific research on H-Gly-Pro-Gly-NH2, this document focuses on closely related peptides to provide a comprehensive overview of the potential of this structural class. The information presented is intended for research and development purposes.

Introduction

Tripeptides composed of glycine and proline are emerging as a significant class of bioactive molecules with a diverse range of potential therapeutic applications. Their inherent structural properties, conferred by the flexibility of glycine and the rigidity of proline, contribute to their unique biological activities and metabolic stability. This guide synthesizes the current understanding of these peptides, drawing from preclinical and in vitro studies to highlight their potential in neuroprotection, inflammation, tissue regeneration, and beyond. While direct data on this compound is scarce, the extensive research on related "glyproline" peptides provides a strong foundation for exploring its potential pharmacological profile.

Core Therapeutic Areas and Mechanisms of Action

Research into glycine- and proline-containing tripeptides has unveiled a spectrum of biological activities, suggesting their potential in treating a variety of conditions.

Neuroprotection and Neuroregeneration

A significant body of research points to the neuroprotective effects of glyproline peptides. The tripeptide Pro-Gly-Pro (PGP), in particular, has demonstrated notable neuroregenerative potential.[1][2]

Mechanism of Action: PGP exerts its neuroprotective effects through multiple mechanisms. It has been shown to increase the survival of neuroglial cells after mechanical trauma by reducing cellular calcium overload and preventing mitochondrial dysfunction.[1][2] Furthermore, PGP limits the post-traumatic consequences of mechanical damage by reducing astrogliosis and promoting neuronal regeneration.[1][2] In vitro studies on primary neuroglial cultures have shown that PGP treatment reduces delayed glutamate-induced disturbances in calcium homeostasis and cell death.[1][2]

The cyclic dipeptide, cyclic Glycine-Proline (cGP), is another key player in neuroprotection. It is known to regulate insulin-like growth factor-1 (IGF-1) homeostasis and exhibits anti-amnesic activity.[3]

Signaling Pathway: The neuroprotective effects of some Gly-Pro containing peptides are linked to the suppression of inflammatory pathways. For instance, novel glycine-α-methyl-proline-containing tripeptides have been shown to prevent inflammatory responses by suppressing NF-kB activity, which in turn downregulates the expression of inflammatory genes like inducible nitric oxide synthase (iNOS).

Signaling Pathway for Neuroprotection by Glycine-α-methyl-proline-containing Tripeptides

Caption: Inhibition of the NF-kB pathway by Gly-α-Me-Pro tripeptides.

Anti-inflammatory and Immunomodulatory Effects

Glyproline peptides have demonstrated significant anti-inflammatory properties. PGP, a collagen-derived tripeptide, is a known chemoattractant for neutrophils.[4] This activity suggests a role in the initial stages of the inflammatory response.

Modified glyproline peptides have been synthesized to be highly stable in human plasma and to counteract neuroinflammatory processes. These peptides have been shown to restore physiological levels of nitric oxide and prevent inflammatory responses by suppressing NF-kB activity.

Tissue Repair and Collagen Synthesis

Tripeptides that are components of collagen, such as Glycine-Proline-Hydroxyproline, play a role in signaling collagen synthesis.[5] The presence of these peptide fragments can indicate to the skin that collagen has been lost, thereby stimulating the production of new collagen.[5] This makes them attractive candidates for applications in dermatology and wound healing. In vitro studies have suggested that Tripeptide-29 (Gly-Pro-Hyp) can significantly increase the synthesis of collagen type I.[5]

Experimental Workflow for Assessing Collagen Synthesis

Caption: In vitro workflow for evaluating the effect of Tripeptide-29 on collagen synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for various glycine- and proline-containing peptides from the reviewed literature.

Table 1: Pharmacokinetic Parameters of Gly-Pro-Hyp and Pro-Hyp in Rats [6][7]

| Peptide | Administration Route | Dose | Absolute Oral Bioavailability (%) |

| Gly-Pro-Hyp | Intravenous | 5 mg/kg | - |

| Gly-Pro-Hyp | Intragastric | 100 mg/kg | 4.4 |

| Pro-Hyp | Intravenous | 5 mg/kg | - |

| Pro-Hyp | Intragastric | 100 mg/kg | 19.3 |

Table 2: In Vitro Efficacy of Tripeptide-29 [5]

| Peptide | Concentration | Incubation Time | Effect |

| Tripeptide-29 | 3% | 48 hours | 400% increase in collagen type I synthesis |

Table 3: Stability of Glycine-α-methyl-proline-containing Tripeptides in Human Plasma

| Peptide | Half-life (t1/2) in human plasma |

| GP(Me)R | > 51 hours |

| GP(Me)K | > 51 hours |

| GP(Me)H | > 51 hours |

Detailed Experimental Protocols

A critical aspect of drug development is the ability to reproduce and build upon existing research. Below are detailed methodologies for key experiments cited in the literature on related peptides.

Protocol 1: In Vitro Neuroprotection Assay

This protocol is based on studies investigating the neuroprotective effects of glycine-α-methyl-proline-containing tripeptides.[8]

Objective: To assess the neuroprotective activity of test peptides against inflammatory-mediated neuronal cell death.

Cell Lines:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Human monocytic cell line (e.g., THP-1)

Methodology:

-

Induction of Inflammatory Mediators: Differentiate THP-1 cells into macrophages using PMA (phorbol 12-myristate 13-acetate). Stimulate the differentiated macrophages with a combination of IFN-γ and LPS to induce the secretion of inflammatory mediators.

-

Co-culture and Treatment: Culture SH-SY5Y neuronal cells. Expose the neuronal cells to the conditioned medium from the stimulated THP-1 cells, which contains the inflammatory mediators. Treat the neuronal cells with the test peptides at various concentrations.

-

Assessment of Cell Viability: After a predetermined incubation period (e.g., 24-48 hours), assess neuronal cell viability using a standard assay such as the LDH (lactate dehydrogenase) assay, which measures cytotoxicity, or the MTT assay, which measures metabolic activity.

-

Data Analysis: Compare the viability of peptide-treated cells to that of untreated control cells exposed to the inflammatory medium. Calculate the percentage of neuroprotection afforded by the peptides.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from studies on the pharmacokinetics of collagen-derived peptides.[6][7]

Objective: To determine the pharmacokinetic profile of a test peptide after oral and intravenous administration.

Animal Model: Male Sprague-Dawley rats.

Methodology:

-

Animal Preparation: Fast the rats overnight before the experiment. Anesthetize the rats and cannulate the jugular vein for blood sampling.

-

Peptide Administration:

-

Intravenous (IV): Administer the test peptide (e.g., 5 mg/kg) as a bolus injection through the tail vein.

-

Oral (PO): Administer the test peptide (e.g., 100 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) post-administration.

-

Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the test peptide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability, using appropriate software.

Conclusion and Future Directions

The existing body of research on glycine- and proline-containing tripeptides, particularly the glyproline family, strongly suggests a promising future for these molecules in therapeutics. Their demonstrated activities in neuroprotection, anti-inflammation, and tissue regeneration warrant further investigation. While the specific peptide this compound remains to be characterized, the data from structurally similar peptides provide a compelling rationale for its synthesis and biological evaluation.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of this compound and comprehensive characterization of its physicochemical properties.

-

In Vitro Screening: A broad-based in vitro screening campaign to identify its primary biological targets and mechanisms of action.

-

In Vivo Efficacy Studies: Preclinical studies in relevant animal models to assess its therapeutic potential in the identified areas of activity.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the peptide backbone and side chains to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the knowledge gained from related peptides and employing a systematic drug discovery approach, the therapeutic potential of this compound and other novel glyproline analogues can be fully realized.

References

- 1. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H-Pro-Gly-Pro-OH peptide [novoprolabs.com]

- 5. Tripeptide-29 (Explained + Products) [incidecoder.com]

- 6. pharmacokinetics-of-collagen-dipeptides-gly-pro-and-pro-hyp-and-tripeptides-gly-pro-hyp-in-rats - Ask this paper | Bohrium [bohrium.com]

- 7. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

H-Gly-Pro-Gly-NH2: A Bioactive Collagen Fragment with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Pro-Gly-NH2 (GPG-NH2) is a naturally occurring peptide fragment derived from the enzymatic degradation of larger proteins, most notably collagen. As a member of the glyproline family of peptides, characterized by repeating Gly-Pro sequences, GPG-NH2 has emerged as a molecule of significant interest due to its diverse biological activities. This guide provides a comprehensive overview of the origins, biochemical functions, and signaling pathways associated with this compound, along with detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Origins and Biochemistry

This compound is primarily generated from the breakdown of collagen, the most abundant protein in the extracellular matrix (ECM). Collagen is characterized by its unique triple-helix structure, which is rich in Gly-Pro-X repeating motifs. During physiological and pathological processes such as tissue remodeling, inflammation, and wound healing, collagen is cleaved by specific enzymes called collagenases. These enzymes recognize and hydrolyze the peptide bonds within the Gly-Pro-X sequences, releasing smaller peptide fragments, including GPG-NH2, into the extracellular space.

The presence of the C-terminal amide (NH2) group in this compound suggests that it may also be a product of post-translational modification or a neuropeptide, as amidation is a common feature of many biologically active peptides, enhancing their stability and receptor-binding affinity.

Biological Activities and Therapeutic Potential

This compound and its closely related analogs, such as Pro-Gly-Pro (PGP), exhibit a range of biological activities, positioning them as potential therapeutic agents for various diseases.

Chemotactic and Immunomodulatory Effects

One of the most well-characterized functions of glyproline peptides is their role as chemoattractants for neutrophils. Neutrophils are a type of white blood cell that play a crucial role in the innate immune response. During inflammation, peptides like PGP are released and act as "damage-associated molecular patterns" (DAMPs) that recruit neutrophils to the site of injury or infection. This process is critical for clearing pathogens and cellular debris.

Antiviral Activity

Recent studies have identified a direct antiviral role for this compound. It has been shown to inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1) by interfering with the formation of the viral capsid. This discovery opens up new avenues for the development of novel anti-HIV therapeutics.

Neuroprotective and Neuromodulatory Roles

The glyproline family of peptides, including PGP, has been investigated for its neuroprotective effects. These peptides can modulate the activity of various neurotransmitter receptor systems, suggesting their potential in the treatment of neurodegenerative diseases and ischemic stroke.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades. Based on the extensive research on the closely related peptide Pro-Gly-Pro (PGP), the primary receptors for this class of peptides are the C-X-C chemokine receptors 1 and 2 (CXCR1/2).

The binding of GPG-NH2 to CXCR1/2 is proposed to initiate the following signaling events:

-

G-Protein Coupling: CXCR1/2 are G-protein coupled receptors (GPCRs). Upon ligand binding, they activate heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.

-

Downstream Effector Activation: The dissociated G-protein subunits activate downstream effector molecules, including:

-

Guanine nucleotide exchange factors for Rho GTPases (GRP-Rac1): This leads to the activation of the Rac1 GTPase.

-

p21-activated kinase (PAK): A downstream effector of Rac1 that is involved in cytoskeletal rearrangements and cell motility.

-

Extracellular signal-regulated kinase (ERK): A key component of the MAPK signaling pathway that regulates cell proliferation, differentiation, and survival.

-

-

Inhibition of the PI3K/Akt Pathway: Concurrently, the signaling cascade leads to a reduction in the phosphorylation and activation of Akt, a key regulator of cell survival and apoptosis.

This signaling network ultimately orchestrates the cellular responses to this compound, such as neutrophil chemotaxis and modulation of inflammatory responses.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its closely related analog, Pro-Gly-Pro.

| Peptide | Parameter | Value | Assay System | Reference |

| This compound | EC50 (HIV-1 IIIB Inhibition) | 35 µM | Antiviral Assay | [1] |

| This compound | EC50 (HIV-2 ROD Inhibition) | 30 µM | Antiviral Assay | [1] |

| Pro-Gly-Pro | Binding Affinity (Kd) to CXCR2 | ~10 nM | Radioligand Binding Assay | [2] |

Note: Direct binding affinity data for this compound to CXCR1/2 is not currently available in the public domain. The value for Pro-Gly-Pro is provided as a close structural and functional analog.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the chemoattractant activity of this compound on neutrophils.

Workflow:

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

-

Assay Setup:

-

Add this compound at various concentrations to the lower wells of a Boyden chamber. Include a positive control (e.g., fMLP) and a negative control (buffer alone).

-

Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

Analysis:

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.

-

Quantify the number of migrated cells by microscopy. The results are typically expressed as a chemotactic index (fold increase in migration over the negative control).

-

Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to its receptor (e.g., CXCR1/2).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with CXCR1 or CXCR2).

-

Competition Binding:

-